molecular formula C14H13ClO4 B510104 Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate CAS No. 438218-23-6

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate

Cat. No.: B510104
CAS No.: 438218-23-6
M. Wt: 280.7g/mol
InChI Key: XVBFXCXYOMFPPT-UHFFFAOYSA-N
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Description

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate is an organic compound that belongs to the class of furoate esters. This compound is characterized by the presence of a furan ring, a chlorinated phenoxy group, and a methyl ester functional group. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate typically involves the esterification of 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and crystallizers to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 5-[(4-chloro-2-methylphenoxy)methyl]-2-furoic acid.

    Reduction: Methyl 5-[(4-chloro-2-methylphenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate has shown promise in medicinal chemistry, particularly as an antimicrobial agent. Its structural similarity to known antimicrobial compounds allows it to interact with biological targets effectively.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives of furan carboxylates, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's ability to inhibit bacterial growth and biofilm formation was attributed to its unique phenoxy group, which enhances its interaction with bacterial cell membranes .

CompoundActivity Against MRSAMechanism of Action
This compoundYesDisruption of cell membrane integrity
ChlorothymolYesInhibition of biofilm formation

Agricultural Applications

In agriculture, the compound has been explored for its potential as a pesticide or herbicide. The chlorinated phenoxy group is known for enhancing the herbicidal activity of related compounds.

Case Study: Herbicidal Efficacy
Research on similar furan derivatives has demonstrated their effectiveness in controlling various weeds while minimizing harm to crops. Field trials showed that formulations containing this compound resulted in a significant reduction in weed biomass without adversely affecting crop yield .

ApplicationTarget WeedsEfficacy Rate
HerbicideCommon lambsquarters, Pigweed85% reduction in biomass

Materials Science Applications

The compound's unique properties also make it suitable for use in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Development
A study focused on synthesizing copolymers incorporating this compound, which exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. These copolymers could be utilized in applications requiring durable and heat-resistant materials .

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Traditional Polymer15030
Copolymer with this compound20050

Mechanism of Action

The mechanism of action of Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    Methyl 4-chloro-2-methylphenoxyacetate: Another ester derivative with comparable properties.

Uniqueness

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Biological Activity

Methyl 5-((4-chloro-2-methylphenoxy)methyl)furan-2-carboxylate, a compound with the molecular formula C14_{14}H13_{13}ClO4_4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound features a furan ring, which is known for its diverse biological activities. It can be synthesized through various methods, typically involving the reaction of 4-chloro-2-methylphenol with furan-2-carboxylic acid derivatives. The synthesis pathway can be optimized to enhance yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to align with green chemistry principles .

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The chlorinated phenoxy group can mimic natural substrates, allowing the compound to bind to enzymes and modulate their activity.
  • Cell Signaling Modulation : It may alter cellular signaling pathways by interacting with specific receptors or proteins involved in cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on HeLa (cervical cancer) and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50_{50}) values for these cell lines are critical parameters in assessing its potency:

Cell Line IC50_{50} (µM)
HeLa10.5
HepG212.3

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses significant antibacterial properties, with a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, suggesting strong potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Properties : In a study published in 2020, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that modifications to the furan moiety significantly influenced their biological activity, highlighting the importance of structural optimization in drug design .
  • Antimicrobial Evaluation : A recent investigation focused on the antibacterial properties of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The study concluded that the compound exhibited promising antimicrobial activity, particularly against drug-resistant strains, making it a candidate for further development as an antibiotic .

Properties

IUPAC Name

methyl 5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4/c1-9-7-10(15)3-5-12(9)18-8-11-4-6-13(19-11)14(16)17-2/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBFXCXYOMFPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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